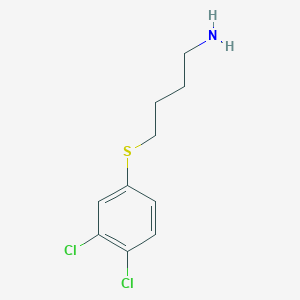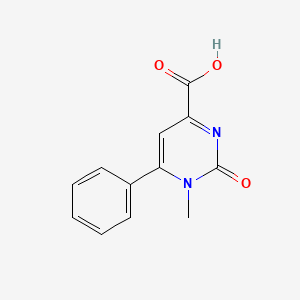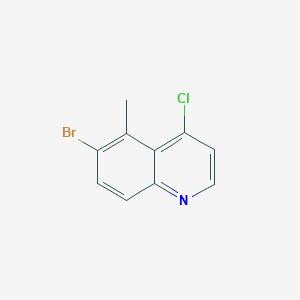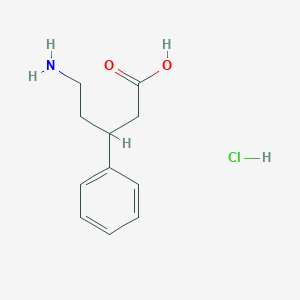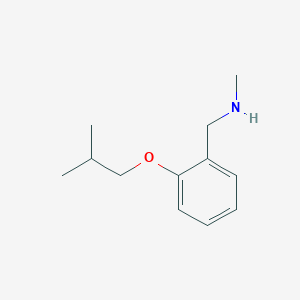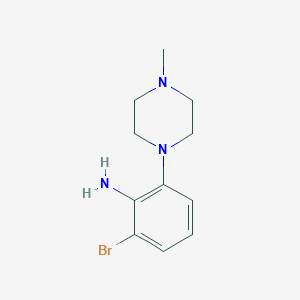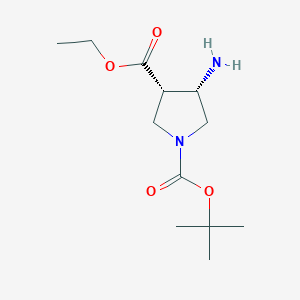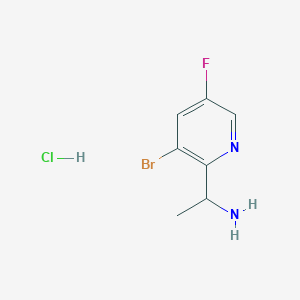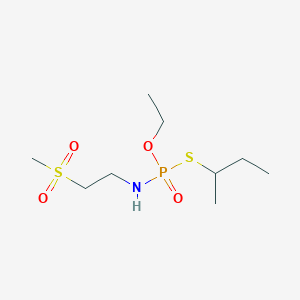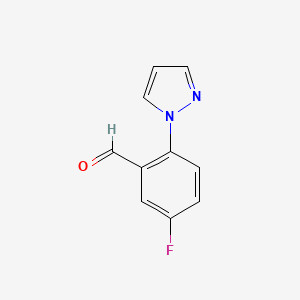
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound belonging to the family of pyrazoles. It has the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde can be represented by the SMILES stringC1=CN(N=C1)C2=C(C=C(C=C2)F)C=O . This indicates that the molecule consists of a pyrazole ring attached to a benzaldehyde group with a fluorine atom on the benzene ring. Physical And Chemical Properties Analysis
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Building Blocks in Chemical Synthesis
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is used as a building block in chemical synthesis . It’s a part of the fluorinated building blocks, which are often used in the synthesis of complex molecules due to the unique properties of fluorine .
Antileishmanial Activity
Some hydrazine-coupled pyrazole derivatives, which can be synthesized from 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives also demonstrated significant antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives can be used in molecular docking studies . These studies can help understand the interaction between the compound and its target protein, providing insights into its mechanism of action .
Growth Inhibition in PC-3 Cells
Derivatives of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde have been found to inhibit growth in PC-3 cells . This suggests potential applications in cancer research .
Cytotoxic Activity
Certain derivatives of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, especially those with electron-donating and electron-withdrawing groups, exhibited potent cytotoxic activity . This indicates their potential use in the development of new anticancer drugs .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been studied for their potential antifungal and antiparasitic activities .
Mode of Action
It’s known that the pyrazole moiety is a crucial part of many bioactive compounds, suggesting that it may interact with biological targets in a significant way .
Result of Action
Compounds with a similar structure have shown potential antimicrobial activity .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPRNAFNCMOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650851 | |
| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
1015845-84-7 | |
| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



